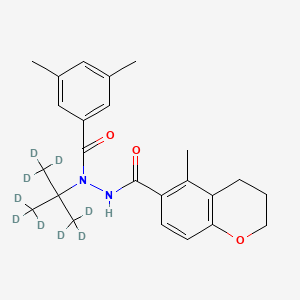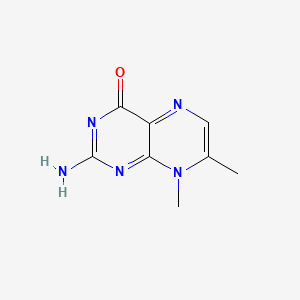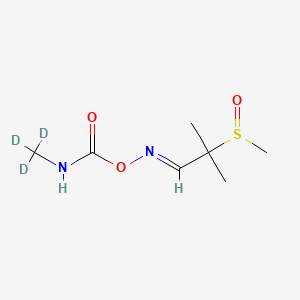
Aldicarb-d3 Sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aldicarb-d3 Sulfoxide is a deuterated analog of Aldicarb Sulfoxide, a metabolite of the carbamate pesticide Aldicarb. This compound is primarily used in scientific research to study the metabolic pathways and environmental fate of Aldicarb. The deuterium labeling allows for precise tracking and quantification in various analytical applications.
Applications De Recherche Scientifique
Aldicarb-d3 Sulfoxide is extensively used in scientific research for various applications:
Environmental Studies: Tracking the degradation and environmental fate of Aldicarb in soil and water.
Toxicology: Studying the metabolic pathways and toxicological effects of Aldicarb and its metabolites.
Analytical Chemistry: Serving as a reference standard in mass spectrometry and other analytical techniques to quantify Aldicarb residues in environmental and biological samples.
Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion of Aldicarb in living organisms.
Mécanisme D'action
Target of Action
Aldicarb-d3 Sulfoxide, a metabolite of Aldicarb, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that metabolizes the neurotransmitter acetylcholine in cholinergic nerve terminals .
Mode of Action
This compound binds to and inhibits AChE . This inhibition prevents the breakdown of acetylcholine in the synapse . As a result, synaptic acetylcholine accumulates, leading to overstimulation of cholinergic pathways .
Biochemical Pathways
The overstimulation of cholinergic pathways results in central and peripheral toxicities . These toxicities manifest as cholinergic crisis symptoms such as nausea, miosis, sweating, abdominal pain, dizziness, diarrhea, blurred vision, and vomiting . In severe cases, these symptoms can progress to tremors, convulsions, and even death .
Pharmacokinetics
This compound is readily absorbed through all exposure routes . Once in the body, it is quickly converted into aldicarb sulfone . It is possible to transform the parent substance and its oxidized metabolites into their respective oximes and nitriles, which can then be converted into aldehydes, acids, and alcohols . According to animal studies, aldicarb and its metabolites are transported to a variety of tissues, but no signs of buildup have been discovered .
Result of Action
The primary result of this compound’s action is the inhibition of AChE, leading to an accumulation of acetylcholine in the synapse . This accumulation overstimulates cholinergic pathways, resulting in a range of symptoms from nausea and sweating to tremors and convulsions .
Action Environment
This compound is very soluble in water and highly mobile in soil . It degrades mainly by biodegradation and hydrolysis, persisting for weeks to months . Its high level of solubility restricts its use in certain areas where the water table is close to the surface . Environmental factors such as soil type, temperature, and moisture levels can influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
Aldicarb-d3 Sulfoxide, like Aldicarb, is known to inhibit acetylcholinesterase, an enzyme crucial for nerve function . This interaction with acetylcholinesterase is a key aspect of its biochemical activity .
Cellular Effects
This compound affects various types of cells by inhibiting acetylcholinesterase . This inhibition leads to an accumulation of acetylcholine, a neurotransmitter, resulting in overstimulation of cholinergic pathways and causing central and peripheral toxicities .
Molecular Mechanism
The molecular mechanism of this compound involves binding to and inhibiting acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an overstimulation of cholinergic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits changes over time. It is metabolically transformed into other compounds, including Aldicarb sulfone
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage . High doses can lead to toxic or adverse effects, while lower doses may not manifest any observable effects
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is metabolically transformed into other compounds, including Aldicarb sulfone . The enzymes or cofactors it interacts with during these transformations are yet to be fully identified.
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is known to leach into variably-saturated soil, indicating its potential for wide distribution .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aldicarb-d3 Sulfoxide typically involves the deuteration of Aldicarb followed by oxidation. The process begins with the preparation of Aldicarb-d3, which is achieved by substituting the hydrogen atoms in the methylamino group with deuterium. This is followed by the oxidation of Aldicarb-d3 to form this compound. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the selective formation of the sulfoxide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
Aldicarb-d3 Sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound to Aldicarb-d3 Sulfone.
Reduction: Reduction reactions can revert this compound back to Aldicarb-d3.
Hydrolysis: Hydrolysis can break down this compound into its constituent oximes and nitriles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Aldicarb-d3 Sulfone.
Reduction: Aldicarb-d3.
Hydrolysis: Oximes and nitriles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aldicarb Sulfoxide: The non-deuterated analog with similar chemical properties and biological activity.
Aldicarb Sulfone: The fully oxidized form of Aldicarb, which also inhibits acetylcholinesterase but with different pharmacokinetic properties.
Carbofuran: Another carbamate pesticide with similar mechanisms of action but different chemical structure and toxicity profile.
Uniqueness
Aldicarb-d3 Sulfoxide is unique due to its deuterium labeling, which allows for precise tracking in metabolic and environmental studies. This labeling provides a distinct advantage in analytical applications, enabling researchers to differentiate between the parent compound and its metabolites with high accuracy.
Propriétés
IUPAC Name |
[(E)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuteriomethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPMAGSOWXBZHS-UYUKVFNDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=NOC(=O)NC)S(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)S(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B587467.png)
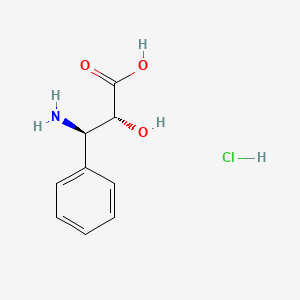
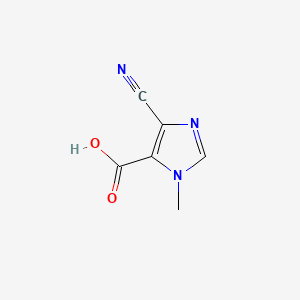

![tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B587474.png)
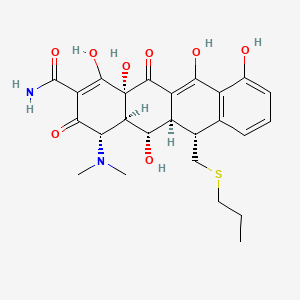
![(R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate]](/img/structure/B587479.png)
